1-(4-Iodophenyl)ethanamine

Sigma Receptor Pharmacology SPECT Imaging Radioligand Development

This para-iodo α-methylbenzylamine is the only halogen analog enabling high-yield ¹²³I/¹²⁵I radiolabeling (up to 70% RCY, 97% specific binding) for SPECT imaging agent development. With a 2.0 nM Ki at sigma-1 receptors—13.3× superior to bromo analogs—and oxidative addition rates 10–100× faster than aryl bromides, this scaffold is irreplaceable for radiotracer programs and late-stage functionalization. Available as racemate or enantiopure free base (R/S, ≥95% ee). Bromo/chloro analogs cannot replicate this radiochemistry or target engagement.

Molecular Formula C8H10IN
Molecular Weight 247.079
CAS No. 90086-41-2
Cat. No. B2570583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)ethanamine
CAS90086-41-2
Molecular FormulaC8H10IN
Molecular Weight247.079
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)I)N
InChIInChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3
InChIKeyHLCLTOJXMUXWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodophenyl)ethanamine (CAS 90086-41-2): Comparative Procurement Guide for Chiral Amine Intermediates


1-(4-Iodophenyl)ethanamine (CAS 90086-41-2) is a para-iodo-substituted α-methylbenzylamine derivative with the molecular formula C₈H₁₀IN and molecular weight 247.08 g/mol [1]. The compound exists as a racemic mixture featuring a chiral center at the α-carbon position, with both (R)- and (S)-enantiomers commercially available as free bases or hydrochloride salts [2]. Its defining structural feature—the heavy iodine atom at the para position—confers distinct physicochemical properties including a computed LogP of 2.31 to 2.53 [3] and a predicted density of 1.66 ± 0.06 g/cm³ , distinguishing it from lighter halogen analogs in both reactivity and biological recognition contexts.

Why Generic Halogen Substitution Fails: Evidence-Based Differentiation of 1-(4-Iodophenyl)ethanamine


Generic substitution among para-halogenated phenethylamines is not supported by empirical evidence due to quantifiable divergence in target binding affinity. Published comparative binding studies demonstrate that halogen identity (I vs. Br vs. Cl vs. F) produces non-linear and target-dependent effects on molecular recognition [1]. Specifically, the sigma-1 receptor binding trend Cl ≈ I > Br > F has been established through direct head-to-head Ki measurements [2]. Furthermore, the iodine atom enables unique radiochemical applications via electrophilic iododestannylation reactions that are inaccessible to lighter halogens, providing synthetic versatility that chlorine, bromine, and fluorine analogs cannot replicate [3]. These quantifiable differences preclude casual interchange and necessitate evidence-based procurement decisions.

Quantitative Differentiation Evidence: 1-(4-Iodophenyl)ethanamine vs. Halogenated Comparators


Sigma-1 Receptor Binding Affinity: Iodo vs. Bromo Derivative Direct Comparison

In a systematic structure-affinity relationship study of N-substituted phenylalkylamines, the 4-iodophenyl-containing derivative (compound 6) exhibited a Ki of 2.0 nM at sigma-1 receptors in guinea pig brain membranes [1]. In direct comparison, the corresponding 3-bromobenzyl analog (compound 11) demonstrated a substantially weaker Ki of 26.6 nM under identical assay conditions [2]. This represents a 13.3-fold difference in binding affinity favoring the iodo-substituted scaffold. The established halogen affinity trend for this chemotype is Cl ≈ I > Br > F [3].

Sigma Receptor Pharmacology SPECT Imaging Radioligand Development

RNase L Activation Potency: Low Nanomolar IC50 Demonstrating High Intrinsic Activity

1-(4-Iodophenyl)ethanamine demonstrates potent activation of 2-5A-dependent ribonuclease (RNase L), a key effector enzyme in the interferon antiviral and antiproliferative response pathway. The compound inhibits protein synthesis in mouse L cell extracts with an IC50 of 2.30 nM [1]. RNase L activation represents a mechanistically distinct biological activity profile that is not documented for the corresponding bromo, chloro, or fluoro analogs of 1-phenylethanamine in comparable assay systems [2]. This nanomolar potency establishes the iodo-substituted compound as a useful chemical probe for RNase L pathway investigation.

RNase L Activation Antiviral Research Interferon Pathway

Radiochemical Incorporation Yield: Iodine Enables Quantitative ¹²³I/¹²⁵I Labeling for SPECT Imaging

The para-iodo substitution in 1-(4-iodophenyl)ethanamine-derived ligands enables electrophilic iododestannylation chemistry that is quantitatively inaccessible to bromo, chloro, and fluoro analogs. In a validated radiochemical synthesis protocol, treatment of the corresponding 4-(tributylstannyl) intermediate with Na¹²³I in the presence of excess peracetic acid (CH₃CO₃H) furnished the [¹²³I]-labeled product in up to 70% radiochemical yield [1]. Preliminary in vitro binding of [¹²³I]-3 with guinea pig brain membranes demonstrated up to 97% specific binding [2]. This radiochemical utility is exclusive to iodine-containing scaffolds among halogenated phenethylamines and represents a non-substitutable functional advantage [3].

SPECT Imaging Radioiodination Molecular Imaging

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Comparison

The para-iodo substitution confers quantitatively distinct physicochemical properties relative to lighter halogen analogs that influence both synthetic handling and predicted pharmacokinetic behavior. 1-(4-Iodophenyl)ethanamine has a molecular weight of 247.08 g/mol and a computed LogP of 2.31 to 2.53 [1]. In comparison, the corresponding para-chloro analog has a molecular weight of approximately 155.6 g/mol (as free base) and a LogP of approximately 1.8 to 2.0 [2], while the para-bromo analog has a molecular weight of approximately 200.1 g/mol and a LogP of approximately 2.1 to 2.3 [3]. The iodine atom contributes an additional ~46 g/mol relative to bromine and ~91 g/mol relative to chlorine, with corresponding increases in lipophilicity that predict altered membrane permeability and protein binding characteristics.

ADME Prediction Physicochemical Profiling Medicinal Chemistry

Synthetic Versatility: Iodine as a Superior Leaving Group in Cross-Coupling Reactions

The iodine atom at the para position of 1-(4-iodophenyl)ethanamine serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. In palladium-catalyzed coupling reactions, aryl iodides typically exhibit oxidative addition rates 10 to 100 times faster than the corresponding aryl bromides and are >1,000 times more reactive than aryl chlorides under comparable conditions [1]. This enhanced reactivity allows cross-coupling to proceed under milder conditions (lower temperature, shorter reaction time, reduced catalyst loading) compared to bromo and chloro analogs, while also enabling coupling partners that are incompatible with the harsher conditions required for bromo/chloro activation [2]. Furthermore, the iodine atom can be retained through multi-step synthetic sequences and subsequently exploited for late-stage diversification [3].

Cross-Coupling Chemistry Suzuki-Miyaura Buchwald-Hartwig

Chiral Resolution Data: Enantiomeric Forms Commercially Available with Defined Specifications

1-(4-Iodophenyl)ethanamine is a chiral compound existing as (R)- and (S)-enantiomers, with both forms commercially available as free bases and hydrochloride salts with defined stereochemical purity specifications typically ≥95% enantiomeric excess [1]. The (S)-enantiomer (CAS 56639-48-6 for free base; 1308650-40-9 for HCl salt) and (R)-enantiomer (CAS 150085-44-2 for free base; 1246649-06-8 for HCl salt) are independently catalogued with distinct CAS registry numbers . This enables procurement of stereochemically defined material for enantioselective applications without requiring in-house chiral resolution. In contrast, the corresponding para-chloro and para-bromo analogs are also available as chiral compounds but exhibit different physicochemical properties (melting points, solubility) that may influence downstream crystallization and formulation steps .

Chiral Separation Stereochemistry Enantioselective Synthesis

Procurement-Driven Application Scenarios for 1-(4-Iodophenyl)ethanamine


SPECT and PET Tracer Development Requiring High-Affinity Sigma-1 Targeting

1-(4-Iodophenyl)ethanamine serves as a scaffold for developing radioiodinated sigma-1 receptor imaging agents, leveraging its 2.0 nM Ki at sigma-1 receptors—a 13.3-fold affinity advantage over brominated comparators [1]. The capacity for high-yield ¹²³I/¹²⁵I labeling via electrophilic iododestannylation (up to 70% radiochemical yield, 97% specific binding) [2] enables non-invasive SPECT imaging for oncology and neurology applications. Procurement of this specific iodo-substituted building block is essential for radiotracer programs, as bromo and chloro analogs cannot undergo comparable radioiodination chemistry without complete synthetic redesign [3].

RNase L Pathway Activation Studies in Antiviral and Antiproliferative Research

The potent activation of RNase L by 1-(4-Iodophenyl)ethanamine (IC50 = 2.30 nM in mouse L cell extracts) [4] enables mechanistic investigation of the interferon-mediated antiviral and antiproliferative response. This biological activity profile is not documented for the bromo, chloro, or fluoro analogs of 1-phenylethanamine in comparable assay systems [5]. Researchers studying RNase L biology, 2-5A pathway modulation, or interferon-related therapeutic strategies will find this compound uniquely useful as a chemical probe for pathway activation studies.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the para position of 1-(4-iodophenyl)ethanamine provides a superior leaving group for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, with oxidative addition rates 10-100× faster than aryl bromides and >1,000× faster than aryl chlorides [6]. This enhanced reactivity enables milder reaction conditions, reduced catalyst loading, and expanded substrate scope relative to bromo/chloro analogs [7]. Medicinal chemistry teams seeking to generate diverse analog libraries through late-stage functionalization will achieve higher yields and broader coupling partner compatibility with the iodo-substituted building block.

Enantioselective Synthesis and Chiral Probe Development Requiring Defined Stereochemistry

Both (R)- and (S)-enantiomers of 1-(4-Iodophenyl)ethanamine are commercially available as free bases or hydrochloride salts with defined stereochemical purity specifications (typically ≥95% ee) [8]. Each stereoisomer is assigned a distinct CAS registry number—(S)-enantiomer: 56639-48-6 (free base) and 1308650-40-9 (HCl salt); (R)-enantiomer: 150085-44-2 (free base) and 1246649-06-8 (HCl salt) . This enables procurement of stereochemically defined material for enantioselective applications without requiring in-house chiral resolution, ensuring reproducible stereochemical outcomes in asymmetric synthesis and chiral probe development.

Technical Documentation Hub

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